(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrochloride
Description
Historical Development and Scientific Trajectory of Biguanide (B1667054) Antiseptics
The journey of biguanide antiseptics began in the mid-20th century. The parent compound, biguanide, was first synthesized in 1879. researchgate.netwikipedia.org However, it was the research into antimalarial agents during the 1940s and 1950s that led to the discovery of the potent antimicrobial properties of certain biguanide derivatives. wikipedia.orgbris.ac.uk
A pivotal moment in this trajectory was the discovery of chlorhexidine (B1668724) in the 1950s by scientists at Imperial Chemical Industries in the United Kingdom. chlorhexidinefacts.combris.ac.uk Initially investigated for its potential as an antimalarial drug, its remarkable antibacterial activity soon became the primary focus. nih.govbris.ac.uk The structure of chlorhexidine is based on two molecules of proguanil, an antimalarial drug, connected by a hexamethylene spacer. bris.ac.uk
Following its discovery, chlorhexidine was introduced commercially in 1954, initially as a disinfectant and topical antiseptic. chlorhexidinefacts.combris.ac.uk The first available forms were the less soluble hydrochloride salt and the acetate (B1210297) salt, with the more soluble gluconate salt being introduced in 1957. europa.eu Over the decades, its applications expanded significantly. In the 1970s, chlorhexidine was introduced to the United States and its efficacy in handwashing for reducing skin flora by 86-92% was demonstrated. chlorhexidinefacts.comteleflex.com Its role in oral health was recognized in 1976 when it was shown to inhibit plaque formation. chlorhexidinefacts.combris.ac.uk The subsequent years saw the development of various chlorhexidine-containing products, including skin preparations, sponge dressings, and medical device coatings. chlorhexidinefacts.com
Molecular Architecture and Structure-Activity Relationship of Chlorhexidine Dihydrochloride (B599025)
The chemical formula for chlorhexidine dihydrochloride is C₂₂H₃₀Cl₂N₁₀·2HCl. tcichemicals.comnih.gov The core structure of chlorhexidine is a cationic polybiguanide, more specifically a bisbiguanide. wikipedia.orgdrugbank.com It consists of two 4-chlorophenyl rings linked by two biguanide groups and a central hexamethylene bridge. drugbank.comnih.gov The dihydrochloride salt is formed by the addition of two molecules of hydrogen chloride.
The molecular architecture of chlorhexidine is intrinsically linked to its antimicrobial activity. Key structural features contribute to its efficacy:
Cationic Nature: At physiological pH, the chlorhexidine molecule is positively charged. wikipedia.orgpatsnap.com This positive charge is crucial for its initial interaction with the negatively charged components of microbial cell walls, such as phospholipids (B1166683) and teichoic acids. wikipedia.orgchlorhexidinefacts.com
Lipophilic Groups: The two 4-chlorophenyl groups provide lipophilic character to the molecule, facilitating its interaction with and penetration of the lipid-rich bacterial cell membrane. nih.gov
Biguanide Groups: The biguanide moieties are essential for the compound's ability to disrupt the microbial cell membrane, leading to leakage of intracellular components. drugbank.com
Hexamethylene Spacer: The flexible hexamethylene chain allows the molecule to span a certain distance and interact with multiple sites on the cell surface. bris.ac.ukresearchgate.net Studies have shown that a bridge of at least six carbons is important for activity against most bacteria. researchgate.net
The primary mechanism of action of chlorhexidine is the disruption of the microbial cell membrane. patsnap.comchlorhexidinefacts.com The positively charged chlorhexidine molecule is electrostatically attracted to the negatively charged bacterial cell surface. nih.gov This binding destabilizes the cell wall, allowing the chlorhexidine to penetrate and target the cytoplasmic membrane. chlorhexidinefacts.comnih.gov At lower concentrations, this leads to a bacteriostatic effect by causing the leakage of low molecular weight substances like potassium ions. wikipedia.orgnih.gov At higher concentrations, it has a bactericidal effect, causing the precipitation of cytoplasmic contents and cell death. wikipedia.orgchlorhexidinefacts.com
Scope and Significance of Contemporary Chlorhexidine Dihydrochloride Research
Contemporary research on chlorhexidine dihydrochloride continues to expand its applications and deepen the understanding of its biological interactions. Current areas of investigation include:
Biofilm Inhibition and Removal: A significant focus of modern research is on the ability of chlorhexidine to inhibit the formation of and eradicate established biofilms. patsnap.com Biofilms are communities of microorganisms encased in a protective matrix, making them notoriously difficult to treat. Chlorhexidine's ability to penetrate these structures is of great interest in medical and dental applications. patsnap.com
Antimicrobial Resistance: While chlorhexidine has been in use for decades, the development of significant microbial resistance remains relatively low. bris.ac.uk However, ongoing research monitors for any emergence of resistance and investigates the mechanisms by which some bacteria may tolerate exposure to chlorhexidine. bris.ac.ukbohrium.com Some studies have raised concerns that exposure to chlorhexidine could induce resistance to other antibiotics. bris.ac.uk
Novel Formulations and Delivery Systems: Researchers are exploring new ways to formulate and deliver chlorhexidine to enhance its efficacy and prolong its activity. This includes incorporation into nanomaterials and hydrogels for wound dressing and dental applications. bohrium.com
Applications in Chemical Biology: In the field of chemical biology, chlorhexidine dihydrochloride is used as a tool to probe microbial cell membrane structure and function. Its well-defined mechanism of action makes it a valuable compound for studying membrane disruption and permeability. medchemexpress.com It is also used as a control agent in the evaluation of new antimicrobial drugs. Furthermore, it has been identified as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in various physiological and pathological processes. scbt.com
The enduring significance of chlorhexidine dihydrochloride in antimicrobial science is evident from its widespread use and the continued research into its properties and applications. Its broad-spectrum activity, coupled with a low incidence of resistance, ensures its place as a vital tool in the fight against microbial infections.
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |
|---|---|
CAS No. |
3697-42-5 |
Molecular Formula |
C22H31Cl3N10 |
Molecular Weight |
541.9 g/mol |
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrochloride |
InChI |
InChI=1S/C22H30Cl2N10.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1H |
InChI Key |
AVRXPIQGQAHQTQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |
Appearance |
Solid powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
Other CAS No. |
3697-42-5 |
physical_description |
Crystals from methanol; [HSDB] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
98% |
shelf_life |
>3 years if stored properly |
solubility |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |
Origin of Product |
United States |
Mechanisms of Antimicrobial Action of Chlorhexidine Dihydrochloride
Cellular and Subcellular Interactions
The antimicrobial activity of chlorhexidine (B1668724) dihydrochloride (B599025) is initiated by its interaction with the outer layers of the microbial cell, progressing inwards to disrupt critical cellular functions.
Cationic Interaction with Microbial Cell Surfaces
At physiological pH, chlorhexidine salts dissociate, releasing the positively charged chlorhexidine cation wikipedia.org. This cationic nature is fundamental to its antimicrobial action, as it facilitates a strong electrostatic interaction with negatively charged components on microbial cell surfaces chlorhexidinefacts.compatsnap.com. Bacterial cell walls, rich in molecules such as teichoic acids in Gram-positive bacteria and phosphates on the outer membrane of Gram-negative bacteria, present a net negative charge, attracting the cationic chlorhexidine molecules chlorhexidinefacts.compatsnap.comnih.gov. This initial binding is a rapid process, with bacterial uptake of chlorhexidine occurring within 20 seconds chlorhexidinefacts.com. This electrostatic attraction concentrates the compound at the cell surface, paving the way for subsequent disruptive actions.
Compromise of Bacterial Cell Wall Integrity
Following the initial binding, chlorhexidine dihydrochloride compromises the integrity of the bacterial cell wall. Electron microscopy studies have revealed that exposure to chlorhexidine leads to the formation of numerous indentation spots on the cell walls of both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria researchgate.netnih.govnih.gov. The number of these indentations increases with both the concentration of chlorhexidine and the duration of exposure researchgate.netnih.gov. In B. subtilis, these indentations are predominantly observed at the hemispherical caps of the cells, whereas in E. coli, they are distributed more evenly across the cell surface researchgate.netnih.gov. This damage to the cell wall destabilizes the structure and interferes with osmosis, representing a critical step in its antimicrobial mechanism chlorhexidinefacts.com.
Alteration of Bacterial Cytoplasmic Membrane Permeability and Function
The primary target of chlorhexidine is the cytoplasmic membrane, where it exerts its most significant and lethal effects patsnap.commedchemexpress.com. As a cationic agent, chlorhexidine binds to the negatively charged phospholipid headgroups within the cytoplasmic membrane, displacing essential divalent cations like Ca2+ that stabilize the membrane structure nih.gov. This interaction disrupts the membrane's structural organization and compromises its function as a selective barrier nih.govunifesp.br. The damage to the cytoplasmic membrane disrupts crucial cellular processes, including energy (ATP) synthesis and nutrient transport, leading to a rapid bactericidal effect patsnap.com.
At lower, sub-lethal concentrations, chlorhexidine's interaction with the cytoplasmic membrane leads to a bacteriostatic effect, primarily characterized by increased membrane permeability wikipedia.orgnih.gov. This damage to the semipermeable membrane allows for the leakage of low-molecular-weight cytoplasmic components, such as potassium and phosphorus ions chlorhexidinefacts.compatsnap.comnih.gov. This leakage disrupts the cell's osmotic equilibrium and metabolic functions, inhibiting bacterial growth and reproduction nih.gov.
At higher, bactericidal concentrations, the damage to the cytoplasmic membrane is more severe, leading to the precipitation and coagulation of cytoplasmic components chlorhexidinefacts.comnih.gov. This extensive disruption results in cell death nih.gov. The precipitation of proteins and nucleic acids within the cytoplasm effectively halts all cellular functions, leading to a rapid bactericidal outcome medchemexpress.com.
Interactions with Outer Membrane Components in Gram-Negative Bacteria (e.g., Lipopolysaccharides)
In Gram-negative bacteria, the outer membrane presents an additional barrier that chlorhexidine must overcome. The lipopolysaccharide (LPS) molecules in the outer membrane are negatively charged and thus serve as initial binding sites for the cationic chlorhexidine nih.govoup.comoup.comresearchgate.net. This interaction is believed to disorganize the LPS layer, increasing the permeability of the outer membrane and allowing chlorhexidine to access the periplasmic space and, ultimately, the inner cytoplasmic membrane nih.gov. Research has shown that chlorhexidine can bind to and neutralize the biological effects of LPS nih.govoup.comoup.comresearchgate.net.
Effects on Membrane-Bound Enzyme Systems
Chlorhexidine dihydrochloride exerts a significant inhibitory effect on microbial membrane-bound enzyme systems. As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell surface. nih.govnih.gov This initial interaction leads to the disruption of the cell membrane's integrity. droracle.ainbinno.com
At lower concentrations, this disruption causes the leakage of low-molecular-weight intracellular components, such as potassium ions, and importantly, inhibits the activity of membrane-bound enzymes. nih.govdroracle.ai The functionality of the inner membrane is breached, leading to an inhibition of the active uptake of small molecules. nih.gov This interference with essential enzymatic processes contributes to the bacteriostatic effect of chlorhexidine. nih.govdroracle.ai
Molecular and Biochemical Pathways
The antimicrobial activity of chlorhexidine dihydrochloride is rooted in its ability to interfere with fundamental molecular and biochemical pathways essential for microbial survival.
Interference with Microbial Energy Metabolism (e.g., ATP Synthesis)
Chlorhexidine dihydrochloride significantly disrupts microbial energy metabolism, particularly adenosine triphosphate (ATP) synthesis. By destabilizing the cytoplasmic membrane, it inhibits the processes crucial for generating ATP, the cell's primary energy currency. patsnap.com This interference with cellular respiration has been demonstrated by an inhibition of oxygen utilization in bacteria, which is directly related to a decrease in cellular ATP levels. nih.gov At higher concentrations, the extensive damage to the cell membrane leads to the coagulation and precipitation of cytoplasmic components, including ATP, further crippling the cell's metabolic functions. nih.govdrugbank.com
Recent research has also identified chlorhexidine as a potent binder to Staphylococcus aureus methionyl-tRNA synthetase (MetRS) in an ATP-assisted manner. nih.govresearchgate.net This suggests a synergistic binding mode where ATP enhances the binding affinity of chlorhexidine to this essential enzyme, further disrupting protein synthesis and cellular function. nih.gov
Interactions with Intracellular Macromolecules (e.g., DNA, RNA, Proteins)
At bactericidal concentrations, chlorhexidine penetrates the compromised cell membrane and interacts with intracellular macromolecules. This leads to the coagulation and precipitation of the cytoplasm. drugbank.comchlorhexidinefacts.com Specifically, chlorhexidine forms complexes with phosphorylated compounds, including nucleic acids (DNA and RNA) and proteins, causing irreversible damage and cell death. nih.gov The interaction with these vital cellular components disrupts critical processes such as DNA replication, transcription, and protein synthesis. nih.govresearchgate.net
Differential Susceptibility Across Microbial Taxa (e.g., Gram-Positive vs. Gram-Negative Bacteria, Fungi, Enveloped Viruses)
Chlorhexidine dihydrochloride exhibits a broad spectrum of antimicrobial activity, though its effectiveness varies across different microbial taxa. nbinno.comnih.gov
Bacteria: It is generally more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govut.ee The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the uptake of chlorhexidine. nih.govreflectionsipc.com However, chlorhexidine can still disrupt the outer membrane of Gram-negative bacteria, leading to the release of periplasmic enzymes. nih.gov Some species, such as Proteus, Pseudomonas, and Klebsiella, tend to be less susceptible. nih.gov
Fungi: Chlorhexidine is also effective against fungi, including various species of Candida. researchgate.netnih.gov Its mechanism of action in fungi is similar to that in bacteria, involving the disruption of the cell membrane and subsequent leakage of cellular contents. chlorhexidinefacts.comresearchgate.net Interestingly, some fungi may be inhibited by low concentrations of chlorhexidine but are less susceptible at higher concentrations. nih.gov
Viruses: The compound has demonstrated activity against enveloped viruses, such as herpes simplex virus, HIV, cytomegalovirus, and influenza virus. nih.govchlorhexidinefacts.comicpahealth.com Its efficacy against non-enveloped viruses is substantially less. chlorhexidinefacts.com
| Microbial Group | General Susceptibility | Examples of Susceptible Organisms | Examples of Less Susceptible Organisms |
|---|---|---|---|
| Gram-Positive Bacteria | High nih.govut.ee | Staphylococci, S. mutans, S. salivarius nih.gov | - |
| Gram-Negative Bacteria | Moderate nih.govut.ee | E. coli nih.gov | Proteus, Pseudomonas, Klebsiella nih.gov |
| Fungi | Effective researchgate.netnih.gov | Candida species researchgate.net | - |
| Enveloped Viruses | Effective nih.govchlorhexidinefacts.com | Herpes simplex virus, HIV, Influenza nih.govchlorhexidinefacts.comicpahealth.com | - |
| Non-Enveloped Viruses | Low chlorhexidinefacts.com | - | Rotavirus, Adenovirus chlorhexidinefacts.com |
Oxidative Stress Induction and Lipid Peroxidation
Emerging evidence suggests that chlorhexidine can induce oxidative stress in microbial cells. Studies have shown that chlorhexidine can increase iron-dependent lipid peroxidation. researchgate.netnih.gov This process involves the oxidative degradation of lipids, which can further damage the cell membrane and contribute to cell death. The generation of reactive oxygen species (ROS) has been proposed as a key element in various pathogenic pathways, and lipid peroxidation is a well-known free-radical process. mdpi.com
Characterization of Bacteriostatic versus Bactericidal Mechanisms
The antimicrobial action of chlorhexidine is distinctly concentration-dependent, exhibiting either bacteriostatic or bactericidal effects. drugbank.comchlorhexidinefacts.comdroracle.ai
Bacteriostatic Action (Low Concentrations): At low concentrations (e.g., 0.02%-0.06%), chlorhexidine primarily acts as a bacteriostatic agent. drugbank.comeuropeanreview.org It damages the bacterial cell wall and cytoplasmic membrane, leading to the leakage of low-molecular-weight substances like potassium and phosphate. droracle.ainih.gov This disruption also inhibits membrane-bound enzymes, effectively halting bacterial growth and reproduction. nih.govdroracle.ai
Bactericidal Action (High Concentrations): At higher concentrations (e.g., >0.12%), chlorhexidine becomes bactericidal. drugbank.comeuropeanreview.org It causes more extensive damage to the cell membrane, allowing the chemical to enter the cell and cause the precipitation and coagulation of cytoplasmic components, including proteins and nucleic acids, leading to rapid cell death. nih.govdroracle.aidrugbank.com
| Effect | Concentration Range | Primary Mechanism of Action |
|---|---|---|
| Bacteriostatic | Low (e.g., 0.02%-0.06%) drugbank.comeuropeanreview.org | Disruption of cell membrane integrity, leakage of intracellular components, and inhibition of membrane-bound enzymes. nih.govdroracle.ainih.gov |
| Bactericidal | High (e.g., >0.12%) drugbank.comeuropeanreview.org | Extensive membrane damage leading to precipitation of cytoplasmic contents and cell death. nih.govdroracle.aidrugbank.com |
Advanced Research Methodologies for Chlorhexidine Dihydrochloride Analysis and Characterization
Spectroscopic Techniques
Spectroscopic techniques are instrumental in providing information about the molecular structure, concentration, and interactions of chlorhexidine (B1668724) dihydrochloride (B599025) by measuring its interaction with electromagnetic radiation.
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative determination of chlorhexidine. This technique is based on the principle that chlorhexidine absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.
Research has established that chlorhexidine hydrochloride exhibits a maximum absorbance (λmax) at approximately 260 nm in n-butanol. researchgate.net Method validation studies, following ICH Q2 (R1) guidelines, have demonstrated the suitability of this technique for quantification. Linearity is typically observed over a specific concentration range, with a high correlation coefficient indicating a strong linear relationship. researchgate.net For instance, one study reported a linear range of 10-100 μg/ml with a correlation coefficient of 0.987. researchgate.net To overcome interference from other components in complex matrices, first-derivative spectrophotometry can be employed, which enhances specificity. um.edu.my A study using this derivative method for chlorhexidine digluconate found that measurements at 276.1 nm eliminated interferences from other ingredients and adhered to Beer's law in the 0–50 µg/ml range. um.edu.my
Key validation parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to define the sensitivity of the method.
| Parameter | Value (Chlorhexidine Hydrochloride) | Reference |
| Wavelength of Maximum Absorbance (λmax) | 260 nm (in n-Butanol) | researchgate.net |
| Linearity Range | 10-100 µg/ml | researchgate.net |
| Correlation Coefficient (r²) | 0.987 | researchgate.net |
| Limit of Detection (LOD) | 0.6577 µg/ml | researchgate.net |
| Limit of Quantitation (LOQ) | 1.9930 µg/ml | researchgate.net |
| Derivative Spectrophotometry Wavelength | 276.1 nm | um.edu.my |
| Derivative Spectrophotometry Linearity Range | 0-50 µg/ml | um.edu.my |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule and to study molecular interactions. springernature.com By analyzing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending), an FTIR spectrum provides a unique "fingerprint" of the compound. nih.gov
For chlorhexidine, FTIR analysis reveals characteristic absorption peaks corresponding to its various functional groups. researchgate.net This technique is particularly valuable for observing how chlorhexidine interacts with other molecules or biological systems, such as bacterial cells. Synchrotron radiation-based FTIR (SR-FTIR) can be used to probe the chemical changes within microbial biofilms upon exposure to chlorhexidine, providing insights into its mechanism of action at a molecular level. nih.gov Studies have shown that interactions can lead to shifts in the position and intensity of specific absorption bands, indicating modifications of covalent bonds within the biomolecules of the biofilm. springernature.comnih.gov
The main absorption peaks for chlorhexidine hydrochloride are well-characterized, allowing for its identification and the study of its interactions in complex formulations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 1531 | N-H bending | Secondary amine | researchgate.net |
| 1246 | C-N stretching | Secondary amine | researchgate.net |
| 1130 | C-N stretching | - | researchgate.net |
| 1092 | C-N stretching | - | researchgate.net |
| 600-700 | C-Cl stretching | Chloroalkane | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. nih.gov It provides information on the connectivity and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the proton (¹H) and carbon (¹³C) chemical shifts of chlorhexidine, confirming its molecular structure. nih.gov
NMR is also highly effective for studying dynamic processes and intermolecular interactions. It has been used to investigate the complex formation between chlorhexidine and other molecules, such as cyclodextrins, revealing the specific parts of the chlorhexidine molecule that are involved in the interaction. conicet.gov.ar Furthermore, NMR is a key tool for analyzing the interaction of drugs with biological membranes. researchgate.netchapman.edu By observing changes in the NMR signals of both the drug and the membrane components (in mimetic systems like micelles or lipid vesicles), researchers can determine how chlorhexidine partitions into the membrane, its orientation, and its effect on membrane structure and dynamics. researchgate.netnih.gov These studies are crucial for understanding its antimicrobial mechanism, which involves disruption of the bacterial cell membrane. nih.gov
| Nucleus | Proton Assignment | Chemical Shift (ppm) (in DMSO-d6) | Reference |
| ¹H | H-1 (aromatic) | 7.37 | nih.gov |
| ¹H | H-2 (aromatic) | 7.29 | nih.gov |
| ¹H | H-3 (aliphatic linker) | 3.12 | nih.gov |
| ¹H | H-4 (aliphatic linker) | 1.45 | nih.gov |
| ¹H | H-5 (aliphatic linker) | 1.29 | nih.gov |
While chlorhexidine itself is not fluorescent, fluorescence spectrophotometry can be employed as an indirect method for its quantification. One novel approach utilizes the fluorescence-quenching properties of chlorhexidine on a fluorescent substrate. A method has been developed using polystyrene microplates, where the intrinsic fluorescence of the polystyrene is measured. nih.gov
In this technique, chlorhexidine absorbs light at the excitation wavelength (280 nm) of polystyrene, which reduces the light available to excite the plate, thereby decreasing the measured fluorescence intensity at the emission wavelength (370 nm). nih.gov The reduction in relative fluorescence intensity is proportional to the concentration of chlorhexidine present in the sample. This method has been validated for its reliability and is particularly useful for quantifying chlorhexidine in small sample volumes. nih.gov The validation includes determining the lower limit of quantification (LLOQ) and assessing the intra- and inter-assay coefficients of variation to ensure precision. nih.gov
| Parameter | Value | Reference |
| Excitation Wavelength | 280 nm | nih.gov |
| Emission Wavelength | 370 nm | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.91–1.22 nmol/well | nih.gov |
| Intra-assay Coefficient of Variation | <10% (for most concentrations) | nih.gov |
| Inter-assay Coefficient of Variation | <20% | nih.gov |
Chromatographic Separation Methods
Chromatographic techniques are essential for separating complex mixtures into their individual components. They are the gold standard for assessing the purity, content, and impurity profile of pharmaceutical compounds like chlorhexidine dihydrochloride.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of chlorhexidine. cuni.czresearchgate.net It offers high resolution, sensitivity, and specificity for separating chlorhexidine from its related substances and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Numerous HPLC methods have been developed and validated for the simultaneous determination of chlorhexidine and its primary degradation impurity, p-chloroaniline (pCA). iosrphr.org These methods typically use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. iosrphr.orgijpsjournal.com Detection is commonly performed using a UV detector at a wavelength where chlorhexidine and its impurities absorb, such as 254 nm or 258 nm. iosrphr.orgijpsjournal.com
The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide official monograph methods for impurity profiling of chlorhexidine. lcms.cz These methods are designed to be robust and transferable between different HPLC systems, ensuring consistent quality control across laboratories. lcms.czthermofisher.comthermofisher.com Method validation confirms parameters like linearity, precision, accuracy, and specificity, ensuring the method is fit for its intended purpose. ijpsjournal.com
| Parameter | Method 1 | Method 2 | Method 3 (EP/USP Impurity) |
| Column | C18 (200mm x 4.6mm, 3µm) | Kromasil C18 (250mm x 4.6mm, 5µm) | C18 |
| Mobile Phase | Acetate (B1210297) buffer:Methanol (45:55) | Methanol:Water (75:25) | Gradient elution with Acetonitrile and Phosphate buffer |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 254 nm | 258 nm | 239 nm |
| Retention Time (Chlorhexidine) | 5.7 min | 3.60 min | Varies with system |
| Linearity Range (Chlorhexidine) | 40-160 µg/ml | Not specified | Not specified |
| LOD (Chlorhexidine) | 0.976 µg/ml | Not specified | Not specified |
| LOQ (Chlorhexidine) | 3.254 µg/ml | Not specified | Not specified |
| Reference | iosrphr.org | ijpsjournal.com | lcms.cz |
Gas Chromatography (GC)
Gas Chromatography (GC) is a valuable analytical technique for the characterization of Chlorhexidine, particularly in the analysis of its degradation products. A primary degradation product of concern is para-chloroaniline (pCA), which can form from the hydrolysis of Chlorhexidine, especially when heated. iosrphr.org GC methods, often coupled with flame ionization detection (FID) or mass spectrometry (MS), have been developed to separate and quantify pCA in various formulations containing Chlorhexidine. nih.govnih.gov
One study utilized GC-MS to determine the chemical components resulting from the degradation of 2% Chlorhexidine gel and solution. The analysis identified degradation products such as para-chloroaniline (pCA), orto-chloroaniline (oCA), meta-chloroaniline (mCA), and various organochlorines, confirming that degradation occurs even under standard storage conditions and within the product's validity period. nih.gov Another validated GC-FID method was developed to quantify pCA in a Chlorhexidine digluconate-containing alcohol foam surgical scrub. This method involved a simple sample preparation step where 1-butanol was used to dissolve the foam and precipitate the bulk Chlorhexidine digluconate, which would otherwise interfere with the GC analysis. nih.gov
Key parameters for a typical GC analysis of Chlorhexidine degradation products are summarized below.
| Parameter | Value/Description | Source |
| Analyte | para-chloroaniline (pCA) | nih.gov |
| Technique | Gas Chromatography (GC) | nih.gov |
| Detector | Flame Ionization Detection (FID) | nih.gov |
| Sample Preparation | Dissolution in 1-butanol to precipitate Chlorhexidine | nih.gov |
| Validation | Method validated for linear dynamic range, precision, accuracy, selectivity, limit of detection, and limit of quantitation. | nih.gov |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) has emerged as a promising and efficient method for the quantitative analysis of Chlorhexidine in pharmaceutical preparations. researchgate.net This technique offers advantages such as high efficiency, rapid analysis, and low consumption of reagents. nih.gov The principle of separation in CE is based on the differential migration of charged molecules in an electric field, which is dependent on the molecule's charge, size, and the viscosity of the medium. nih.gov
A validated CE method for the quantitative determination of a 0.05% Chlorhexidine solution utilized an ultraviolet (UV) photometric detector. zsmu.edu.uasemanticscholar.orgzsmu.edu.ua The detection was performed at a wavelength of 254 nm, which corresponds to one of the absorption maxima for Chlorhexidine. zsmu.edu.uasemanticscholar.org The method demonstrated specificity, linearity over a concentration range of 100 µg/ml to 700 µg/ml, and high accuracy and precision. zsmu.edu.ua The analysis can be completed in as little as 5 minutes. zsmu.edu.uasemanticscholar.org
The operational parameters for this validated CE method are detailed in the table below.
| Parameter | Value/Description | Source |
| Instrument | Kapel-104T with UV photometric detector | zsmu.edu.uasemanticscholar.org |
| Wavelength | 254 nm | zsmu.edu.uasemanticscholar.org |
| Voltage | +16 kV | zsmu.edu.uasemanticscholar.org |
| Capillary Temperature | 20 °C to 30 °C | zsmu.edu.uasemanticscholar.org |
| Leading Electrolyte | Aqueous solution of 0.6% imidazole, 0.6% sodium tetraborate, and 0.5% tartaric acid | zsmu.edu.ua |
| Analysis Time | 5 minutes | zsmu.edu.uasemanticscholar.org |
| Linearity Range | 100 µg/ml to 700 µg/ml (r = 0.9913) | zsmu.edu.ua |
| Precision (Sr) | 0.44–0.61 % | zsmu.edu.ua |
Electrochemical Detection Methods
Electrochemical methods provide a sensitive and cost-effective platform for the detection and quantification of Chlorhexidine. These techniques are typically based on monitoring the electrochemical oxidation of the Chlorhexidine molecule or through the use of ion-selective electrodes.
One approach involves the development of an electrochemical sensor using a glassy carbon electrode (GCE) modified with magnetic iron oxide nanoparticles (Fe3O4) and chitosan (B1678972). This modification was shown to improve the electrode's conductivity and facilitate electron transfer, enabling the quantification of Chlorhexidine digluconate. researchgate.netresearchgate.net The electrochemical oxidation of Chlorhexidine has been observed at approximately 1.3 V in a 0.1 mol L-1 HClO4 solution at a GCE. researchgate.net
Another significant area of research is the development of potentiometric sensors with polymer membranes. nih.gov These ion-selective electrodes are designed to respond specifically to Chlorhexidine ions. One successful sensor was constructed using a membrane containing heptakis(2,3,6-tri-O-benzoyl)-β-cyclodextrin as a neutral carrier, along with potassium tetrakis(4-chlorophenyl) borate, dissolved in a plasticizer. nih.gov
Furthermore, Electrochemical Impedance Spectroscopy (EIS) has been employed as a highly sensitive technique to monitor the antibacterial effect of Chlorhexidine digluconate on immobilized bacteria, such as Escherichia coli. nih.gov This method tracks changes in the electron-transfer resistance at the electrode surface as the bacteria are affected by the compound, demonstrating that the addition of Chlorhexidine inhibits bacterial adhesion. nih.gov
Computational and Molecular Modeling Approaches
The advancement of computational power has enabled the use of molecular modeling to investigate the behavior of Chlorhexidine at an atomic level. nih.gov These approaches provide profound insights into the mechanisms of action and interaction of Chlorhexidine with biological systems, which can be difficult to observe through experimental methods alone.
Molecular Dynamics Simulations of Compound-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com This methodology has been specifically applied to understand how Chlorhexidine interacts with and disrupts bacterial cell membranes, which is believed to be its primary mode of antibacterial action. nih.gov
Both all-atom and coarse-grained MD simulations have been conducted to model the interaction between Chlorhexidine and model lipid bilayers, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). nih.govnih.gov These simulations have shown that Chlorhexidine inserts itself into the lipid bilayer. nih.gov The precise location and effect of the molecule within the membrane are heavily dependent on its charge state. nih.gov A significant finding from these simulations is that the presence of Chlorhexidine causes a thinning of the membrane, which leads to an increase in the area per lipid molecule. nih.gov This disruption of the membrane's structural integrity is a key element of its antimicrobial activity. Coarse-grained models, which simplify the molecular representation to increase computational efficiency, have allowed for simulations of high concentrations of the drug, confirming that DMPC membranes can absorb large quantities of Chlorhexidine without complete disruption. nih.gov
Theoretical Chemistry Studies of Compound Activity
Theoretical chemistry provides a framework for understanding the molecular mechanisms underlying the antimicrobial properties of Chlorhexidine. Its activity is linked to its chemical structure and ability to induce specific biochemical changes in target microorganisms. The primary mechanism of action involves the interaction of the positively charged Chlorhexidine molecule with negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683). mdpi.com
Studies on carbapenem-resistant Acinetobacter baumannii have shown that Chlorhexidine's antibacterial effect is associated with the generation of reactive oxygen species (ROS) and an increase in lipid peroxidation. nih.gov These biochemical events lead to significant membrane damage. This damage and the resulting alteration of membrane components, including proteins and phospholipids, ultimately compromise the cell's integrity. nih.gov The cationic nature of Chlorhexidine is fundamental to its ability to bind to and disrupt the negatively charged bacterial cell wall, leading to a loss of cellular components and cell death. researchgate.netresearchgate.net
In Vitro Microbiological Susceptibility Profiling
In vitro susceptibility testing is crucial for determining the efficacy of Chlorhexidine against a wide range of microorganisms. These tests typically involve measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound. The MIC is the lowest concentration that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Chlorhexidine exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. researchgate.net However, its activity is generally stronger against Gram-positive bacteria. researchgate.net Studies have reported a wide range of MIC values, reflecting the varying susceptibility of different microbial species. For a collection of 52 bacterial strains isolated from subgingival plaque, the MIC of Chlorhexidine ranged from 8 to 500 µg/ml, with a modal MIC of 62 µg/ml. nih.gov For subgingival plaque samples themselves, the MIC required to inhibit all bacterial growth ranged from 31 to 250 µg/ml. nih.gov
The table below summarizes findings from various in vitro susceptibility studies, showcasing the effective concentrations of Chlorhexidine against specific pathogens.
| Microorganism | Test | Effective Concentration | Source |
| Streptococcus mutans | MIC | 1.25 - 2.5 µg/mL | mdpi.com |
| Acinetobacter baumannii (Carbapenem-resistant) | Growth Inhibition | 32 µg/mL | nih.gov |
| Staphylococcus aureus | Killing Time | Eliminated in 15 seconds (2.0% solution) | nih.gov |
| Candida albicans | Killing Time | Eliminated in 15 seconds (2.0% solution) | nih.gov |
| Enterococcus faecalis | Killing Time | Eliminated in 1 minute (2.0% gel) | nih.gov |
| Porphyromonas endodontalis | Killing Time | Eliminated in 15 seconds (all concentrations) | nih.gov |
| Porphyromonas gingivalis | Killing Time | Eliminated in 15 seconds (all concentrations) | nih.gov |
| Prevotella intermedia | Killing Time | Eliminated in 15 seconds (all concentrations) | nih.gov |
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The antimicrobial efficacy of chlorhexidine is fundamentally quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration required to kill a particular bacterium. wikipedia.orgmicrochemlab.com These values are crucial for assessing the potency of chlorhexidine against a wide spectrum of microbes.
Standardized methods, such as broth dilution or agar dilution tests, are employed to ascertain these concentrations. wikipedia.orgcreative-diagnostics.com In these assays, a standardized inoculum of a specific microorganism is exposed to a series of twofold dilutions of chlorhexidine. After an incubation period of approximately 18 hours, the MIC is identified as the lowest concentration at which no turbidity (visual growth) is observed. microchemlab.com To determine the MBC, aliquots from the tubes showing no growth are subcultured onto an agar medium without the antimicrobial agent. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. wikipedia.orgcreative-diagnostics.com An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC. wikipedia.org
Research has established a wide range of MIC and MBC values for chlorhexidine against various microorganisms, reflecting its broad-spectrum activity. For instance, studies on bacteria commonly found in endodontic infections have shown chlorhexidine MICs ranging from 2.67 to 80.00 µg/mL. nih.gov Pseudomonas aeruginosa has been noted to have one of the highest MIC values, while Escherichia coli and Prevotella denticola are among the most susceptible. nih.gov In other studies, the MIC for clinical isolates of Enterococcus faecalis was found to be around 4.8 mg/L. researchgate.net A broader study reported MIC intervals for chlorhexidine from 63 to 10,000 mg/L against a panel of selected microorganisms. scienceopen.comscielo.br For Neisseria gonorrhoeae, a baseline MIC of 2 mg/L was established in one study, which later increased upon exposure to sub-lethal concentrations. frontiersin.org
| Microorganism | MIC Range | MBC Value | Source |
|---|---|---|---|
| Oral Microorganisms (General) | 2.67 - 80.00 µg/mL | Not Specified | nih.gov |
| Pseudomonas aeruginosa | Highest in the 2.67-80.00 µg/mL range | Not Specified | nih.gov |
| Escherichia coli | Most susceptible in the 2.67-80.00 µg/mL range | Not Specified | nih.gov |
| Enterococcus faecalis (Clinical Isolates) | ~4.8 mg/L | ~16.8 mg/L (from human colonization 2016-2020) | researchgate.net |
| General Bacteria Panel | 63 - 10,000 mg/L | Not Specified | scienceopen.comscielo.br |
| Neisseria gonorrhoeae (Baseline) | 2 mg/L | Not Specified | frontiersin.org |
Flow Cytometric Analysis of Membrane Integrity
Flow cytometry is a powerful technique used to rapidly analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of chlorhexidine research, it is particularly valuable for assessing bacterial membrane integrity. nih.govresearchgate.net The positively charged chlorhexidine molecule interacts with negatively charged components on the bacterial cell surface, leading to a disruption of the cell membrane and subsequent leakage of intracellular contents. nih.govpicnet.ca
This damage to the membrane can be quantitatively measured using fluorescent indicators of membrane integrity. nih.gov A common method involves using a combination of dyes, such as propidium iodide (PI) and SYTO 9, often available in commercial kits like the BacLight LIVE/DEAD stain. nih.govfrontiersin.org SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate both intact and compromised cell membranes. In contrast, propidium iodide is a red-fluorescent nucleic acid stain that can only enter cells with damaged membranes. frontiersin.org
When bacterial populations are treated with chlorhexidine and stained with this dye combination, flow cytometry can differentiate between viable and non-viable cells. Viable bacteria with intact membranes fluoresce green, while bacteria with compromised membranes fluoresce red. The flow cytometer detects the fluorescence emitted from individual cells, allowing for the quantification of the proportion of damaged cells in a population following chlorhexidine exposure. nih.govresearchgate.net Studies have shown that chlorhexidine-induced uptake of these dyes is concentration-dependent. nih.gov This technique provides real-time, high-throughput data on the bactericidal action of chlorhexidine, offering insights into its mechanism of action by directly measuring its effect on cell membrane integrity. nih.govnih.gov
Microscopic Examination of Cellular Morphological Changes (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) provides high-resolution imaging of cell surfaces, making it an invaluable tool for visualizing the direct morphological impact of chlorhexidine on bacterial cells. Numerous studies have employed SEM to document the profound structural alterations that occur following treatment.
Upon exposure to chlorhexidine, bacteria exhibit significant changes in their cellular morphology. SEM studies on Enterococcus faecalis revealed that treatment with 10 µg/mL of chlorhexidine for two hours caused cells to become dysmorphic and shrunken. nih.gov At higher concentrations (20 µg/mL), pore formation in the bacterial membranes was clearly observed. nih.gov Similarly, research on Bacillus subtilis and Escherichia coli treated with 0.75 mg/L chlorhexidine demonstrated distinct morphological damage. plos.org SEM images showed the formation of dented spots on the cell surfaces of both species. plos.org
Further ultrastructural analysis revealed that chlorhexidine causes the cytoplasmic membrane to detach from the cell wall, particularly at the poles of the rod-shaped cells. plos.org This detachment is often followed by the leakage of cellular contents and the eventual formation of "ghost cells," which are remnants of cells that have lost their internal components. plos.org These direct visual observations confirm that chlorhexidine's primary mechanism of action involves severe disruption of the bacterial cell envelope, leading to a loss of structural integrity and, ultimately, cell death. nih.govplos.org
| Microorganism | Chlorhexidine Concentration | Observed Morphological Changes | Source |
|---|---|---|---|
| Enterococcus faecalis | 10 µg/mL | Dysmorphia and shrinking of cells. | nih.gov |
| Enterococcus faecalis | 20 µg/mL | Pore formation in the cell membrane. | nih.gov |
| Bacillus subtilis | 0.75 mg/L | Dented spots on the cell surface, detachment of cytoplasmic membrane from the cell wall at the poles, leakage of cell content, formation of ghost cells. | plos.org |
| Escherichia coli | 0.75 mg/L | Dented spots on the cell surface, detachment of cytoplasmic membrane from the cell wall, leakage of cell content, formation of ghost cells. | plos.org |
Genetic and Genomic Analysis Techniques
Whole-Genome Sequencing for Resistance Gene Identification
Whole-genome sequencing (WGS) has become an essential tool for investigating the genetic basis of bacterial resistance to chlorhexidine. This technique allows for the comprehensive analysis of an organism's entire genetic code, enabling the identification of specific genes and mutations associated with reduced susceptibility.
A primary mechanism of chlorhexidine resistance involves increased efflux pump activity, which actively transports the biocide out of the bacterial cell. nih.gov WGS has been instrumental in identifying genes that encode these pumps. For example, the qac genes (quaternary ammonium compound resistance), such as qacA/B, are frequently identified in chlorhexidine-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. technologynetworks.complos.orgresearchgate.net These genes often reside on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. researchgate.net
Furthermore, WGS can pinpoint specific mutations that lead to resistance. In studies of Klebsiella pneumoniae adapted to chlorhexidine, WGS identified mutations in the two-component regulator phoPQ and a putative Tet repressor gene, smvR, which is located adjacent to the smvA gene encoding a major facilitator superfamily (MFS) efflux pump. nih.gov Similarly, in Neisseria gonorrhoeae, prolonged exposure to chlorhexidine led to mutations in the norM gene (encoding a MATE family efflux pump) and upstream of the mtrR gene, which represses the MtrCDE efflux pump. frontiersin.org These genomic analyses provide a detailed understanding of the specific genetic alterations that confer chlorhexidine resistance, which is crucial for monitoring the emergence and spread of resistant strains. nih.govnih.gov
Genome-Wide Association Studies (GWAS) for Novel Resistance Mechanisms
Genome-Wide Association Studies (GWAS) represent a powerful approach for discovering novel genetic determinants of chlorhexidine resistance. By comparing the entire genomes of a large number of bacterial isolates with varying levels of susceptibility, GWAS can identify statistical associations between specific genetic variants and the resistance phenotype without prior knowledge of the underlying mechanisms.
While specific GWAS studies focused solely on chlorhexidine dihydrochloride are not extensively detailed in the provided search results, the methodology's potential is recognized as a powerful tool for identifying new resistance mechanisms in bacterial species. researchgate.net This approach is particularly useful for uncovering complex resistance traits that may be influenced by multiple genes or novel mutations that would not be identified through targeted gene analysis. For example, GWAS has been successfully used to identify new mechanisms of resistance to other antimicrobial agents, demonstrating its utility. researchgate.net
The application of GWAS to chlorhexidine resistance would involve sequencing a diverse collection of clinical and environmental isolates, determining their MICs, and then systematically scanning their genomes for single nucleotide polymorphisms (SNPs) or other genetic variations that are significantly more common in resistant isolates. This unbiased approach holds the promise of revealing previously unknown efflux pumps, membrane modification pathways, or regulatory mutations that contribute to the ability of bacteria to withstand the effects of chlorhexidine.
Material Science and Interfacial Research with Chlorhexidine Dihydrochloride
Surface Adsorption and Interfacial Phenomena
The efficacy of chlorhexidine (B1668724) when incorporated into materials often begins with its ability to adsorb to and interact with surfaces. Understanding the fundamental principles of its adsorption is key to designing materials that can effectively utilize its properties.
The adsorption of chlorhexidine onto different materials is a complex process governed by several physicochemical parameters, including pH, ionic strength, temperature, and the specific surface characteristics of the substrate. As a cationic molecule, chlorhexidine's interaction with surfaces is heavily influenced by electrostatic forces. researchgate.net
pH: The pH of the surrounding medium is a critical factor. Studies on the adsorption of chlorhexidine digluconate on fly ash demonstrated that the removal efficiency increased significantly with higher pH levels, varying from 13.67% at a pH of 2.5 to 77.23% at a pH of 8.5. eeer.org This is because pH affects both the surface charge of the adsorbent material and the ionization state of the chlorhexidine molecule. eeer.org
Ionic Strength: The presence of other ions in the solution can impact adsorption. For instance, the adsorption capacity of chlorhexidine digluconate on fly ash was observed to decrease from 23.60 mg/g to 1.13 mg/g as the ionic strength of the solution increased. eeer.org
Substrate Properties: The nature of the substrate material plays a crucial role. The adsorption of chlorhexidine onto carbon black and sanitary cotton follows temperature-dependent Langmuir isotherms, indicating that the amount of adsorbed drug increases as the temperature is raised. nih.gov The interaction is thought to involve ion-ion interactions between the cationic chlorhexidine and anionic portions of the carbon black, as well as hydrophobic interactions. nih.gov Similarly, studies on cellulosic fibers like cotton and viscose show that adsorption can be explained by electrostatic interactions at low concentrations and potentially hydrogen bonding at higher concentrations. researchgate.net
The kinetics of adsorption are often rapid. For cellulosic fibers, the half-life values (t1/2) for adsorption were found to be 5.4 minutes for cotton and 2.8 minutes for viscose. researchgate.net Adsorption isotherm models such as the Langmuir and Freundlich models are frequently used to describe the equilibrium of chlorhexidine adsorption on various surfaces. researchgate.neteeer.org
Table 1: Physicochemical Factors Influencing Chlorhexidine Adsorption
| Parameter | Substrate Example | Observed Effect | Reference |
| pH | Fly Ash | Adsorption increased from 13.67% to 77.23% as pH rose from 2.5 to 8.5. | eeer.org |
| Ionic Strength | Fly Ash | Adsorption capacity decreased from 23.60 mg/g to 1.13 mg/g with increased ionic strength. | eeer.org |
| Temperature | Carbon Black | Adsorption followed temperature-dependent Langmuir isotherms, increasing with temperature. | nih.gov |
| Substrate Structure | Cellulosic Fibers | Viscose showed higher adsorption than cotton, potentially due to structural differences. | researchgate.net |
Chlorhexidine's interaction with biomaterial surfaces is particularly relevant in dentistry and medicine. Its ability to bind to surfaces like dental hydroxyapatite (B223615), the primary mineral component of enamel and dentin, is a key aspect of its utility.
Dental Hydroxyapatite: In vitro studies have confirmed that chlorhexidine adsorbs to hydroxyapatite and tooth enamel powders. nih.gov This affinity is significant for dental applications, as it allows for the retention of the molecule on the tooth surface. nih.gov The interaction is strong and can be influenced by other ions. For example, the presence of fluoride (B91410) has been shown to dramatically enhance the adsorption of chlorhexidine to hydroxyapatite. nih.gov This suggests a synergistic relationship that could be exploited in oral care formulations. nih.gov
Dentin and Collagen: In the context of dental restorations, chlorhexidine interacts with the collagen matrix of dentin. speareducation.com After acid etching, which exposes a network of collagen fibrils, chlorhexidine can be applied. It has been proposed that the chlorhexidine ion attaches directly to these exposed collagen fibrils through a resilient ionic connection. speareducation.com This interaction is crucial for inhibiting matrix metalloproteinases (MMPs), enzymes present in dentin that can degrade the collagen network and compromise the integrity of the adhesive bond over time. speareducation.comoatext.com By binding to the dentin matrix, chlorhexidine helps to preserve the hybrid layer formed by adhesive resins. speareducation.comoatext.com
Integration into Novel Material Formulations (e.g., Dental Composites, Adhesive Systems)
The incorporation of chlorhexidine into restorative materials is an active area of research aimed at imparting antimicrobial properties and improving the longevity of restorations.
Adhesive Systems: Chlorhexidine has been integrated into dental adhesive systems to prevent the degradation of the resin-dentin bond. oatext.comresearchgate.net The degradation is often attributed to the hydrolysis of the resin and the enzymatic degradation of exposed collagen fibrils by MMPs. oatext.com Chlorhexidine acts as a potent inhibitor of MMPs, primarily through a chelating mechanism that sequesters the zinc and calcium ions necessary for enzyme activity. speareducation.comoatext.com Studies have shown that applying a 2% chlorhexidine solution to etched dentin before the application of both total-etch and self-etch adhesives can improve the shear bond strength and durability of the adhesive interface. nih.gov Some manufacturers have also introduced adhesive systems that contain 0.2% chlorhexidine directly in their formulation, simplifying the clinical procedure. oatext.comtufts.edu
Resin Composites: The addition of chlorhexidine to dental resin composites is being explored to reduce the incidence of secondary caries around restorations. mdpi.com A significant challenge is to achieve a long-term antimicrobial effect without compromising the material's physical and mechanical properties. mdpi.com Research has shown that direct incorporation can sometimes lead to diminished mechanical properties and a rapid, excessive release of the drug. mdpi.com To overcome this, carrier systems like montmorillonite (B579905) particles have been used to load chlorhexidine before adding it to the resin composite. This approach has been shown to provide a sustained antimicrobial action for up to 12 months in in vitro studies, without negatively affecting properties like conversion, sorption, and solubility. mdpi.com
Table 2: Effect of 2% Chlorhexidine on Shear Bond Strength of Dental Adhesives (in vitro)
| Adhesive System | Treatment Group | Mean Shear Bond Strength (MPa) | Statistical Significance |
| Total-Etch | Control (No CHX) | Lower than CHX group | Statistically Significant |
| Total-Etch | Experimental (With CHX) | Higher than Control | Statistically Significant |
| Self-Etch | Control (No CHX) | Lower than CHX group | Statistically Significant |
| Self-Etch | Experimental (With CHX) | Higher than Control | Statistically Significant |
Source: Adapted from an in vitro study on human dentin. nih.gov
Development and Characterization of Sustained Release Systems (In Vitro)
To prolong the therapeutic effect of chlorhexidine, various sustained-release systems have been developed and characterized in laboratory settings. These systems aim to maintain an effective local concentration of the drug over an extended period.
Polymeric Matrices: Biodegradable polymers are commonly used to create sustained-release formulations. A xanthan-based gel containing 1.5% chlorhexidine (0.5% chlorhexidine gluconate for rapid release and 1% chlorhexidine dihydrochloride (B599025) for slow release) has been developed for periodontal applications. d-nb.info In vitro studies on electrospun bioresorbable membranes made from PLGA/PLC blends and loaded with chlorhexidine demonstrated that the drug could be released over several days, with the release profile being dependent on the polymer ratio. mdpi.com
Microbeads and Inclusion Complexes: Alginate-based microbeads have been investigated as a carrier for chlorhexidine, showing release characteristics comparable to clinically approved systems in vitro. researchgate.net Another approach involves the use of cyclodextrins. An inclusion compound of chlorhexidine with hydroxypropyl-beta-cyclodextrin was shown to release chlorhexidine for up to six days with a near zero-order release profile, a significant extension compared to the release of free chlorhexidine. nih.gov
Carrier-Loaded Composites: As mentioned previously, incorporating chlorhexidine into resin composites via a carrier can create a sustained-release system. In one study, experimental composites loaded with chlorhexidine on montmorillonite particles showed a significant release for 15 days, after which it plateaued. However, the antimicrobial effect, as measured by the inhibition of Streptococcus mutans, was observed for as long as 12 months. mdpi.com This indicates that even a low level of sustained release can have a prolonged biological effect. mdpi.com
Surface Modification of Medical Devices and Biomaterials (In Vitro Studies)
Modifying the surface of medical devices with chlorhexidine is a strategy to reduce device-associated infections by preventing bacterial colonization.
Titanium Implants: Titanium is widely used for dental and orthopedic implants. In vitro studies have assessed the interaction of chlorhexidine with various modified titanium surfaces. nicpd.ac.in Research has shown that chlorhexidine adsorbs to both smooth and rough titanium surfaces, with subsequent desorption into the surrounding medium. researchgate.net The surface characteristics, such as being sand-blasted and acid-etched, can influence the amount of chlorhexidine adsorbed and released. nicpd.ac.in However, the interaction can be complex, with some studies noting that chlorhexidine exposure can lead to different degrees of corrosion and ionic release depending on the specific titanium alloy and implant design. stomatology-mfsjournal.com
Orthopedic Implants: Coatings for orthopedic implants have been developed using a layer-by-layer technique with polyelectrolytes like chitosan (B1678972) and polyacrylic acid, which are then impregnated with chlorhexidine. acs.org This method creates a hydrophilic surface that can be loaded with the drug. In vitro release experiments using these coated implants immersed in phosphate-buffered saline (PBS) demonstrated the release of chlorhexidine over a 48-hour period. acs.org
Orthodontic Materials: The effect of chlorhexidine on orthodontic materials has also been studied. An in vitro study investigating the immersion of stainless steel and nickel-titanium orthodontic archwires in a 0.2% chlorhexidine solution for 1.5 hours found no significant influence on the surface roughness of the wires or the frictional resistance between the wires and stainless steel brackets. nih.gov This suggests that chlorhexidine-containing rinses can be used by orthodontic patients without detrimentally affecting the properties of the appliance materials. nih.gov
Environmental Fate and Ecotoxicological Research of Chlorhexidine Dihydrochloride
Environmental Persistence and Distribution
The persistence and distribution of chlorhexidine (B1668724) are largely governed by the properties of the active chlorhexidine moiety, which is released upon dissociation of the dihydrochloride (B599025) salt in aqueous environments canada.cacanada.ca.
Chlorhexidine is expected to persist in water, soil, and sediment canada.cacanada.ca. Its entry into the environment primarily occurs through wastewater treatment systems, which may only partially remove the compound canada.ca. Consequently, it can be released into surface waters. Indirect release to terrestrial environments is also a concern, occurring through the application of biosolids from these treatment systems to agricultural land canada.ca.
Once in the aquatic environment, the chlorhexidine moiety tends to bind to negatively charged particles canada.ca. In soil, its mobility can vary, and it may be transported through soil erosion or runoff canada.ca. While specific concentration data for chlorhexidine dihydrochloride in the Canadian environment were not identified in a 2019 report, monitoring of wastewater treatment systems showed chlorhexidine concentrations in effluent ranging from 18.8 to 448 ng/L canada.ca.
Table 6.1: Environmental Persistence of Chlorhexidine Moiety
| Environmental Compartment | Persistence |
|---|---|
| Water | Expected to persist |
| Soil | Expected to persist |
This table summarizes the expected persistence of the chlorhexidine moiety in various environmental compartments.
In aquatic systems, chlorhexidine demonstrates a strong tendency to bind to negatively-charged dissolved and suspended solids canada.ca. This adsorption process is a key factor in its environmental distribution, leading to its accumulation in bed sediment canada.ca. An estimated soil organic carbon-water (B12546825) partition coefficient (Koc) value of 8.5 x 10^5 suggests that chlorhexidine is expected to adsorb significantly to suspended solids and sediment nih.gov. This strong adsorption to organic carbon and clay is enhanced by the fact that chlorhexidine exists predominantly in a cationic form in the environment nih.govusda.gov.
Table 6.2: Ecotoxicity of Chlorhexidine to Aquatic Organisms
| Organism | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|
| Pseudokirchneriella subcapitata (Algae) | 72 h-EC50 | 62.2 | researchgate.netnih.gov |
| Daphnia magna (Crustacean) | 48 h-EC50 | 45.0 | researchgate.netnih.gov |
| Danio rerio (Fish Embryos) | 96 h-EC50 | 804.0 | researchgate.netnih.gov |
This interactive table presents the median effective concentration (EC50) values of chlorhexidine digluconate for various aquatic organisms, indicating its high toxicity to algae and crustaceans.
Degradation Pathways and Biotransformation
The breakdown of chlorhexidine dihydrochloride in the environment can occur through both chemical and biological processes.
The primary chemical degradation pathway for chlorhexidine is hydrolysis, which can lead to the formation of p-chloroaniline (PCA) nih.govhealthynewbornnetwork.org. This process is pH-dependent. Under acidic conditions, the direct formation of p-chloroaniline from chlorhexidine is the major pathway. In contrast, under alkaline conditions, the formation of p-chloroaniline proceeds indirectly via the intermediate p-chlorophenylurea nih.gov. The rate of hydrolysis and the formation of p-chloroaniline increase at higher temperatures healthynewbornnetwork.org. Aqueous solutions of chlorhexidine are most stable in a pH range of 5 to 7 healthynewbornnetwork.org.
The biodegradability of chlorhexidine in environmental systems is a complex topic with some conflicting reports. While some data suggest it is readily biodegradable in the atmosphere, its biodegradation in terrestrial and aquatic compartments is considered limited usda.gov. One study indicated that chlorhexidine dissolved in a mineral salts medium did not degrade over a 21-day period in a soil extract inoculum, suggesting that biodegradation may not be a significant fate process in soil usda.gov.
However, specific microorganisms have been shown to degrade chlorhexidine. For instance, Pseudomonas sp. has been identified as capable of degrading chlorhexidine, leading to the formation of various intermediates elsevierpure.comnih.gov. Ligninolytic fungi, such as Irpex lacteus and Pleurotus ostreatus, have also demonstrated the ability to eliminate a significant percentage of chlorhexidine in laboratory settings nih.govresearchgate.net. The degradation by these fungi is partially attributed to the action of extracellular enzymes like manganese-dependent peroxidase and laccase researchgate.net.
Table 6.3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Chlorhexidine dihydrochloride |
| Chlorhexidine |
| p-chloroaniline |
| p-chlorophenylurea |
| Chlorhexidine diacetate |
| Chlorhexidine digluconate |
| Benzalkonium chloride |
| Guar gum |
| Glucose |
| Ammonium chloride |
| Ethylenediaminetetraacetic acid |
| Chlorine dioxide |
| Octenidine |
| Venlafaxine |
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Research into AOPs for the degradation of chlorhexidine, including chlorhexidine dihydrochloride which dissociates to the active chlorhexidine cation in water, has demonstrated their potential for its removal from aqueous environments.
One of the studied AOPs is heterogeneous photocatalysis. For instance, the use of nickel-doped titanium dioxide (Ni-TiO2) as a photocatalyst under simulated visible light and natural sunlight has been investigated for the removal of chlorhexidine digluconate (CHD), a salt that releases the same active chlorhexidine moiety as the dihydrochloride salt. eeer.org The process follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model. eeer.org In alkaline conditions (pH 9.5), where the catalyst surface is negatively charged and chlorhexidine remains protonated, higher degradation and mineralization are achieved due to favorable electrostatic interaction. eeer.org The photocatalytic process involves the breakdown of the complex chlorhexidine structure into smaller molecules, which has been confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis showing the appearance of new peaks in treated water. eeer.org Toxicological studies on the resulting transformed products have suggested that they are non-toxic, indicating effective detoxification. eeer.org
The degradation of chlorhexidine in acidic media can lead to the formation of p-chloroaniline (PCA), a compound known for its potential hemotoxic and carcinogenic properties. ipp.pt Density Functional Theory (DFT) calculations have been employed to study the oxidation process of chlorhexidine, aiming to understand the degradation pathways and the stability of intermediates and products. ipp.ptresearchgate.net These theoretical studies help in elucidating the mechanism of degradation under various conditions, which is crucial for optimizing AOPs. ipp.pt
Another AOP involves the use of hyper-pure chlorine dioxide (ClO2). Studies have investigated the interaction between ClO2 and chlorhexidine digluconate to assess the potential for degradation and the formation of PCA. High-performance liquid chromatography (HPLC) analysis showed that while chlorhexidine itself may contain PCA as an impurity, its amount did not increase after being mixed with ClO2. nih.gov This suggests that this particular oxidation process does not promote the formation of this toxic degradation product. nih.gov
The table below summarizes key findings from research on advanced oxidation processes for chlorhexidine degradation.
| AOP Method | Catalyst/Oxidant | Key Findings | Reference |
| Heterogeneous Photocatalysis | Ni-doped TiO2 | High removal efficiency under visible and solar light; degradation follows pseudo-first-order kinetics; higher efficiency at alkaline pH. | eeer.org |
| --- | --- | Transformed products found to be non-toxic. | eeer.org |
| Oxidation | Hyper-pure Chlorine Dioxide (ClO2) | Does not increase the concentration of the toxic degradation product p-chloroaniline (PCA). | nih.gov |
Photostability and Thermal Stability in Environmental Contexts
The stability of chlorhexidine dihydrochloride in the environment is influenced by factors such as light and temperature. Understanding its photostability and thermal stability is crucial for predicting its persistence and fate in various environmental compartments.
Thermal Stability:
Chlorhexidine has limited stability in aqueous solutions, and its degradation is temperature-dependent. Kinetic studies on the degradation of chlorhexidine have been conducted at elevated temperatures (e.g., 90.0 °C) to accelerate the process and determine the degradation pathways and rate laws. nih.gov These studies show that under thermal stress, chlorhexidine degrades to form p-chloroaniline (PCA) and other products. researchgate.netbath.ac.uk The degradation mechanisms are pH-dependent; for instance, the direct formation of PCA from chlorhexidine is the major pathway in acidic conditions, while an indirect formation via p-chlorophenylurea is predominant in alkaline conditions. nih.gov
Accelerated Predictive Stability (APS) studies have been used to estimate the shelf life of chlorhexidine formulations at different temperatures. These studies predict the degradation rate under long-term storage conditions based on data from accelerated degradation at higher temperatures. For example, the predicted degradation of a chlorhexidine solution at 25 °C and 30 °C over 365 days was 17.4% and 25.9%, respectively. mdpi.com The predicted shelf life (time to reach 90% of the initial concentration) was approximately 5.75 months at 25 °C. mdpi.com This indicates that thermal degradation can be a significant pathway for chlorhexidine transformation in the environment.
Photostability:
Photolytic degradation is another pathway for the breakdown of chlorhexidine in the environment. Photostability studies have been performed on chlorhexidine-containing solutions. geneesmiddeleninformatiebank.nl The photolytic degradation of chlorhexidine gluconate can involve the formation of reactive species that further break down the parent compound into numerous products. researchgate.net One of the identified photolysis products is phenylbiguanide. ipp.pt Some assessments have indicated that chlorhexidine diacetate is stable when exposed to simulated sunlight under ambient warehouse conditions. nih.gov However, the specific conditions of environmental exposure, such as the presence of photosensitizers in natural waters, could influence the rate and products of photodegradation.
The following table summarizes information regarding the stability of chlorhexidine.
| Stability Type | Condition | Key Findings | Reference |
| Thermal Stability | 90.0 °C, aqueous solution | Degradation leads to the formation of p-chloroaniline (PCA). | nih.gov |
| Degradation pathways are pH-dependent. | nih.gov | ||
| 25 °C (predicted) | Predicted degradation of 17.4% over one year. | mdpi.com | |
| 30 °C (predicted) | Predicted degradation of 25.9% over one year. | mdpi.com | |
| Photostability | Simulated sunlight | Chlorhexidine diacetate reported as stable under ambient warehouse conditions. | nih.gov |
| General | Photolysis can lead to the formation of phenylbiguanide. | ipp.pt | |
| Photolytic degradation can result in numerous products. | researchgate.net |
Ecotoxicological Assessment in Model Environmental Systems (In Vitro/Ex Vivo)
Impact on Aquatic Organisms (e.g., Fish, Invertebrates)
Chlorhexidine and its salts, including chlorhexidine dihydrochloride, are recognized for their potential to cause adverse effects to aquatic organisms at low concentrations. canada.cacanada.ca The ecotoxicological impact has been evaluated across different trophic levels, revealing varying sensitivities among species.
Chlorhexidine has been found to be very toxic to some aquatic invertebrates and algae. researchgate.netnih.gov For the crustacean Daphnia magna, a 48-hour median effective concentration (EC50) has been reported to be 45.0 µg/L. researchgate.netnih.gov Algae, such as Pseudokirchneriella subcapitata, also show high sensitivity, with a 72-hour EC50 of 62.2 µg/L. researchgate.netnih.gov Given that these organisms form the base of many aquatic food webs, their susceptibility to chlorhexidine raises concerns about potential cascading effects on higher trophic levels. researchgate.netnih.gov
The toxicity of chlorhexidine to fish appears to be lower than to invertebrates and algae. For the embryos of the fish Danio rerio (zebrafish), a 96-hour EC50 of 804.0 µg/L has been determined. researchgate.netnih.govresearchgate.net However, sublethal effects in fish embryos have been observed at lower concentrations, including developmental abnormalities such as alterations in the amniotic fluid and early hatching. researchgate.netnih.gov An EC20 (the concentration causing an effect in 20% of the population) for these abnormalities after 48 hours was 753.6 µg/L. researchgate.netnih.gov Furthermore, enzymatic biomarkers in fish embryos showed an induction of cholinesterase activity at all tested concentrations ranging from 80 to 900 µg/l. researchgate.netnih.gov
The U.S. Environmental Protection Agency (EPA) has classified chlorhexidine diacetate as moderately to highly toxic to fish and very highly toxic to aquatic invertebrates. epa.gov Studies on the bioconcentration potential of chlorhexidine in fish have indicated a low potential for accumulation in aquatic organisms. canada.ca
The following table presents a summary of the ecotoxicological data for chlorhexidine's impact on various aquatic organisms.
| Organism | Species | Endpoint | Concentration (µg/L) | Exposure Time | Reference |
| Crustacean | Daphnia magna | EC50 | 45.0 | 48 hours | researchgate.netnih.gov |
| Algae | Pseudokirchneriella subcapitata | EC50 | 62.2 | 72 hours | researchgate.netnih.gov |
| Fish | Danio rerio (embryos) | EC50 | 804.0 | 96 hours | researchgate.netnih.govresearchgate.net |
| Fish | Danio rerio (embryos) | EC20 (developmental abnormalities) | 753.6 | 48 hours | researchgate.netnih.gov |
| Bacteria | Vibrio fischeri | EC50 | 1,694.0 | 15 minutes | researchgate.netnih.gov |
Effects on Environmental Bacterial Communities and Microbiomes
The broad-spectrum antimicrobial activity of chlorhexidine raises concerns about its potential impact on natural microbial communities in the environment, which play crucial roles in nutrient cycling and ecosystem function.
Studies on river microbial biofilms have shown that chlorhexidine can alter the community structure and function. nih.gov In microcosm experiments using rotating annular reactors, the introduction of chlorhexidine at concentrations of 10 and 100 µg/L led to significant changes in the biofilm communities. nih.govresearchgate.net At 100 µg/L, there were notable shifts in the populations of protozoa and micrometazoa, as well as in the biomass of algae, cyanobacteria, and bacteria. nih.govresearchgate.net Denaturing gradient gel electrophoresis (DGGE) analysis confirmed that the bacterial communities developing in the presence of 100 µg/L chlorhexidine were significantly different from control communities. nih.govresearchgate.net
Even at a lower concentration of 10 µg/L, chlorhexidine exposure resulted in a significant increase in algal and cyanobacterial biomass, while the bacterial biomass was not significantly affected. nih.govresearchgate.net However, fluorescent in situ hybridization (FISH) revealed a significant reduction in the abundance of Betaproteobacteria and Gammaproteobacteria. nih.govresearchgate.net Archaeal cell counts were also significantly reduced by the 10 µg/L chlorhexidine treatment. nih.govresearchgate.net These community-level assessments suggest that low concentrations of chlorhexidine in aquatic habitats can pose a risk to microbial ecosystems. nih.govresearchgate.net
Research has also demonstrated that chlorhexidine can bioaccumulate in the lipids of both diatoms and bacteria within river biofilm communities. nih.gov Furthermore, studies using radiolabelled chlorhexidine indicated that no mineralization of the compound occurred, suggesting its persistence within the biofilm matrix. nih.govresearchgate.net
In the context of wastewater treatment, the presence of chlorhexidine residues in sewage sludge could affect the microbial populations in sewage treatment plants (STPs). researchgate.netresearchgate.net In vitro toxicity assays have shown that Candida albicans is particularly sensitive to chlorhexidine, with a lethal threshold concentration of 0.1 mg/L. researchgate.netresearchgate.netnih.gov Other microorganisms like Escherichia coli and Staphylococcus aureus were also affected at concentrations of around 1.8 mg/L and 0.5 mg/L, respectively. researchgate.netresearchgate.net Given that chlorhexidine concentrations in sludge can be significantly higher than these toxic thresholds, there is a potential for an impact on the microbial communities in STPs. nih.gov
The use of chlorhexidine has also been linked to changes in the oral microbiome, including a decrease in microbial diversity and an increase in the prevalence of tetracycline (B611298) resistance genes, suggesting a potential for cross-resistance to antibiotics. frontiersin.org While the oral microbiome is a distinct environment, these findings highlight the potential for chlorhexidine to select for antibiotic-resistant bacteria, a concern that could extend to environmental microbiomes.
The table below summarizes the observed effects of chlorhexidine on environmental bacterial communities.
| Microbial Community | Experimental System | Chlorhexidine Concentration | Observed Effects | Reference |
| River Biofilm | Microcosm (Rotating Annular Reactors) | 100 µg/L | Significant changes in protozoan, micrometazoan, algal, cyanobacterial, and bacterial populations; altered bacterial community structure (DGGE). | nih.govresearchgate.net |
| River Biofilm | Microcosm (Rotating Annular Reactors) | 10 µg/L | Increased algal and cyanobacterial biomass; reduction in Betaproteobacteria, Gammaproteobacteria, and Archaea. | nih.govresearchgate.net |
| Wastewater Microorganisms (in vitro) | Toxicity Assays | 0.1 mg/L | Lethal threshold for Candida albicans. | researchgate.netresearchgate.netnih.gov |
| Wastewater Microorganisms (in vitro) | Toxicity Assays | 0.5 - 1.8 mg/L | Toxic effects on Staphylococcus aureus and Escherichia coli. | researchgate.netresearchgate.net |
Detection and Quantification in Environmental Matrices (e.g., Wastewater)
The widespread use of products containing chlorhexidine dihydrochloride leads to its release into wastewater systems, making environmental matrices such as wastewater and sewage sludge important compartments for monitoring. Accurate and sensitive analytical methods are essential for detecting and quantifying chlorhexidine to assess its environmental concentrations and potential risks.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the determination of chlorhexidine in environmental samples. nih.gov This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the compound. For the analysis of chlorhexidine in complex matrices like sewage sludge, a sample preparation step such as matrix solid-phase dispersion (MSPD) may be employed to extract the analyte and remove interfering substances. nih.gov
Studies have confirmed the presence of chlorhexidine in municipal sewage sludge. For instance, an analysis of sludge samples from different sewage treatment plants in Northwest Spain between 2018 and 2021 found that chlorhexidine was ubiquitous, with concentrations ranging from 0.3 to 16 µg/g. researchgate.netnih.gov The limit of quantification (LOQ) for the analytical method used in this study was 2 µg/L, and the limit of detection (LOD) was 0.8 µg/L in the final extract. nih.gov
Chlorhexidine has also been detected in hospital wastewater. A study analyzing hospital wastewater effluent in Brazil found chlorhexidine at a maximum concentration of 89.28 µg/L. nih.gov Another report mentioned that domestic wastewater could contain chlorhexidine at concentrations ranging from 1.6 to 10.3 µg/mL, although the analytical methods used were noted as a variable. nih.gov
The following table provides a summary of reported chlorhexidine concentrations in different environmental matrices.
| Environmental Matrix | Location/Source | Analytical Method | Concentration Range | Reference |
| Sewage Sludge | Northwest Spain | MSPD-LC-MS/MS | 0.3 - 16 µg/g | researchgate.netnih.gov |
| Hospital Wastewater Effluent | Brazil | Not specified | Up to 89.28 µg/L | nih.gov |
| Domestic Wastewater | Not specified | Not specified | 1.6 - 10.3 µg/mL | nih.gov |
Environmental Risk Assessment Methodologies and Mitigation Strategies
Environmental risk assessments for chlorhexidine and its salts are conducted to evaluate the potential for adverse ecological effects resulting from their release into the environment. These assessments typically involve comparing predicted or measured environmental concentrations with established no-effect concentrations for relevant aquatic and terrestrial organisms.
Regulatory bodies, such as Environment and Climate Change Canada and Health Canada, have conducted screening assessments of chlorhexidine and its salts. canada.ca These assessments conclude that chlorhexidine has the potential to cause adverse effects to aquatic organisms at low concentrations. canada.cacanada.ca The chlorhexidine moiety is expected to persist in water, soil, and sediment. canada.ca While it has a low potential to bioaccumulate, its toxicity to aquatic life is a key concern. canada.cacanada.ca
The risk assessment process often involves the development of ecological exposure scenarios. These scenarios estimate the concentration of the substance in the environment resulting from various sources, such as "down-the-drain" releases from the use of consumer products and releases from industrial facilities that formulate products containing chlorhexidine. canada.cacanada.ca Risk quotients are then calculated by dividing the predicted environmental concentration (PEC) by the predicted no-effect concentration (PNEC). A risk quotient greater than one suggests a potential for adverse environmental effects.
These assessments have identified the release of chlorhexidine from industrial formulation facilities via wastewater treatment systems as a primary source of environmental concern. canada.ca The risk quotient analyses indicated that these industrial releases may pose a risk to aquatic and benthic organisms. canada.cacanada.ca In contrast, "down-the-drain" releases from the use of products containing chlorhexidine were not found to pose a significant risk under the assessed scenarios. canada.ca
Based on these risk assessments, mitigation strategies are proposed to manage and reduce the release of chlorhexidine into the environment. The focus of these strategies is often on the sources identified as posing the highest risk. For industrial facilities, potential mitigation measures could include:
Improved wastewater treatment: Implementing advanced treatment processes at industrial sites to more effectively remove chlorhexidine before discharge.
Neutralization of effluents: Treating wastewater to neutralize or degrade chlorhexidine prior to its release. regulations.gov
Restrictions on use: Limiting the use of chlorhexidine in sensitive ecosystems or in areas where endangered species are present. regulations.gov
Reduced label dosages: Modifying product labels to recommend lower usage concentrations, thereby reducing the amount of chlorhexidine entering the waste stream. regulations.gov
Future Research Directions for Chlorhexidine Dihydrochloride
Elucidation of Underexplored Molecular Antimicrobial Mechanisms
The primary antimicrobial action of chlorhexidine (B1668724) involves the disruption of bacterial cell membranes, leading to leakage of intracellular components. mdpi.comspringermedizin.defrontiersin.org At lower concentrations, it affects membrane integrity, while at higher concentrations, it causes the coagulation of cytoplasmic contents. mdpi.comspringermedizin.denih.gov However, the nuanced molecular interactions and downstream cellular consequences are not fully understood. Future research should delve deeper into these less-explored mechanisms.
Recent studies have indicated that chlorhexidine's antibacterial activity against carbapenem-resistant Acinetobacter baumannii is associated with elevated reactive oxygen species (ROS) production and subsequent lipid peroxidation, which contribute to membrane damage. nih.gov Further investigation into the specific pathways of ROS generation and the full extent of oxidative stress induced by chlorhexidine in a wider range of microorganisms is warranted. Understanding these mechanisms could pave the way for strategies to enhance its efficacy.
Moreover, the precise interactions of chlorhexidine with membrane proteins and phospholipids (B1166683), beyond general disruption, require more detailed characterization. nih.gov Investigating how chlorhexidine affects membrane-bound enzymatic activities and transport systems could reveal novel facets of its antimicrobial action.
Comprehensive Understanding of Resistance Evolution and Dissemination Dynamics
The emergence and spread of microbial resistance to chlorhexidine is a significant concern. frontiersin.orgmdpi.com Known resistance mechanisms primarily involve multidrug efflux pumps, such as the Qac proteins in staphylococci and the Mex systems in Pseudomonas aeruginosa, which actively expel chlorhexidine from the cell. frontiersin.orgnih.gov Changes in the composition of the cell membrane and outer membrane proteins have also been implicated in reduced susceptibility. frontiersin.org
A critical area for future research is to gain a more comprehensive understanding of the evolutionary pathways that lead to high-level chlorhexidine resistance. This includes longitudinal studies to monitor the genetic and phenotypic changes in microbial populations under selective pressure from chlorhexidine in both clinical and environmental settings. The potential for low-level exposure in biofilms to foster the development of cross-resistance to antibiotics is a particularly pressing issue that demands further investigation. frontiersin.org
Furthermore, the dynamics of how chlorhexidine resistance genes are disseminated, for instance, through horizontal gene transfer via plasmids, needs to be thoroughly mapped. frontiersin.org Understanding the mobile genetic elements that carry these resistance determinants is crucial for predicting and potentially mitigating their spread among pathogenic bacteria.
Innovative Material Science Applications and Optimized Formulations
The integration of chlorhexidine into various materials for controlled and sustained release is a promising avenue for future research. Innovations in material science can lead to more effective and targeted applications of this well-established antiseptic.
Recent studies have explored the encapsulation of chlorhexidine into electrospun polymeric nanofibers, such as cellulose acetate (B1210297), for dental applications. mdpi.comresearchgate.net These nanofiber mats can absorb significant amounts of water, swell to fill infected voids, and provide a controlled release of the drug. mdpi.comresearchgate.net Future research could focus on optimizing the composition and structure of these nanofibers to fine-tune the release kinetics and enhance their mechanical properties for various clinical scenarios.
Hydrogel-based delivery systems also hold considerable potential. Chlorhexidine-impregnated cellulose-based hydrogel films have been developed for the treatment of periodontitis, demonstrating a slow release of the antiseptic. nih.gov Further research could explore the use of "smart" hydrogels that release chlorhexidine in response to specific triggers, such as changes in pH or the presence of bacterial enzymes, leading to more targeted and efficient antimicrobial action. The development of novel chlorhexidine salts with improved solubility and stability could also open up new formulation possibilities. google.comgoogle.com
| Material/Formulation | Base Material | Target Application | Key Findings |
| Polymeric Nanofibers | Cellulose Acetate | Dental Infections | Efficient encapsulation and controlled release of chlorhexidine; effective against Streptococcus mutans and Enterococcus faecalis. mdpi.comresearchgate.net |
| Hydrogel Films | Cellulose | Periodontitis | Sustained release of chlorhexidine; effective against Streptococcus oralis and Candida albicans. nih.gov |
| Novel Salts | Sugar Acids | Disinfectants | Formulations with extraordinary storage stability. google.com |
Advanced Environmental Remediation and Detoxification Strategies
The widespread use of chlorhexidine in healthcare and consumer products leads to its release into the environment, primarily through wastewater. canada.canih.gov Due to its persistence and potential toxicity to aquatic organisms, developing effective remediation and detoxification strategies is crucial. canada.canih.gov
Wastewater treatment technologies may only partially remove chlorhexidine, leading to its presence in surface water and biosolids. canada.ca Future research should focus on developing advanced oxidation processes, bioremediation techniques, or novel adsorbent materials specifically designed to degrade or sequester chlorhexidine from wastewater effluents.
Investigating the biodegradation pathways of chlorhexidine in different environmental compartments is also essential. While some studies suggest limited mineralization, a deeper understanding of the microbial communities and enzymatic processes that could potentially break down this compound is needed. nih.gov This knowledge could inform the development of more effective and environmentally friendly strategies to mitigate the ecological impact of chlorhexidine.
Synergistic Antimicrobial Strategies with Complementary Agents (In Vitro Studies)
Combining chlorhexidine with other antimicrobial agents offers a promising strategy to enhance its efficacy, broaden its spectrum of activity, and potentially combat resistance. A growing body of in vitro research has demonstrated the synergistic effects of chlorhexidine with various antibiotics and other compounds.
For instance, synergistic activity has been observed when combining chlorhexidine with cetrimide against Pseudomonas aeruginosa. mdpi.com Similarly, studies have shown synergistic effects of chlorhexidine with antibiotics such as minocycline, doxycycline, meropenem, and ciprofloxacin against multidrug-resistant Acinetobacter baumannii. springermedizin.denih.gov Another study highlighted the synergistic inhibitory effect of chlorhexidine and metronidazole against the growth of Porphyromonas gingivalis. nih.govresearchgate.net
Future in vitro studies should systematically explore a wider range of combinations of chlorhexidine with both conventional and novel antimicrobial agents. High-throughput screening methods could be employed to identify promising synergistic interactions against a diverse panel of clinically relevant pathogens, including those forming biofilms. Elucidating the mechanisms underlying these synergistic effects will be crucial for the rational design of future combination therapies.
| Complementary Agent | Target Microorganism | Observed Effect |
| Cetrimide | Pseudomonas aeruginosa | Synergistic inhibition of growth. mdpi.com |
| Minocycline, Doxycycline, Meropenem, Ciprofloxacin | Multidrug-resistant Acinetobacter baumannii | Synergistic responses in all clinical isolates. springermedizin.denih.gov |
| Metronidazole | Porphyromonas gingivalis | Significant synergistic inhibitory effect on bacterial growth. nih.govresearchgate.net |
Q & A
Q. What validated analytical methods are recommended for quantifying Chlorhexidine dihydrochloride in complex formulations?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile and 0.05 M KH₂PO₄ (pH 3.0) is widely validated. Detection at 284 nm ensures specificity, with linear ranges of 0.100–2.000 µg/mL for Chlorhexidine dihydrochloride and recovery rates >99.8% (RSD <0.5%) . Pharmacopeial methods further specify test solutions at 10 mg/mL diluted to 2 mg/mL for impurity profiling .
Q. How does the cationic nature of Chlorhexidine dihydrochloride influence its antimicrobial efficacy across varying pH conditions?
At physiological pH, Chlorhexidine dissociates into positively charged cations that bind to negatively charged bacterial cell walls. Low concentrations cause bacteriostatic effects via membrane disruption, while high concentrations lead to bactericidal action through cell lysis. Efficacy decreases in alkaline environments due to reduced cation availability, necessitating pH-adjusted formulations for optimal activity .
Q. What protocols ensure stability testing of Chlorhexidine dihydrochloride in liquid formulations under stress conditions?
Accelerated stability studies involve exposing formulations to acid (HCl), base (NaOH), oxidative (H₂O₂), and UV stress. Validated HPLC methods track degradation, with ≥90% recovery under stress and ≥94% retention after three months at 25°C, confirming formulation robustness .
Q. How are structural identity and purity of Chlorhexidine dihydrochloride confirmed in compliance with pharmacopeial standards?
Pharmacopeial guidelines require ≥98.0% purity (dried basis) validated via HPLC, UV spectroscopy, and elemental analysis. Structural confirmation includes mass spectrometry (exact mass: 578.3685 g/mol) and compliance with CAS 3697-42-5 specifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data across studies?
Discrepancies often arise from variables like microbial strain specificity, inoculum size, or culture media composition. Methodological standardization—using CLSI/EUCAST guidelines, controlled inoculum (10⁵–10⁶ CFU/mL), and Mueller-Hinton agar—reduces variability. Meta-analyses comparing log-reduction values under identical conditions are recommended .
Q. What experimental approaches optimize Chlorhexidine dihydrochloride formulations for enhanced stability without compromising antimicrobial activity?
Excipient compatibility studies using Design of Experiments (DoE) identify stabilizers (e.g., sodium heptane sulfonate) that prevent cation precipitation. Dual-stress testing (thermal + pH cycles) coupled with time-kill assays ensures stability-activity balance. For example, 0.1% Chlorhexidine in liquid soap retains >94% activity after three months .
Q. How can plasma-mediated immobilization techniques improve sustained release of Chlorhexidine dihydrochloride in biomedical applications?
Carbodiimide chemistry (e.g., EDAC/NHS coupling) enables covalent bonding of Chlorhexidine to polylactic acid surfaces. Plasma activation introduces reactive groups (e.g., -COOH), facilitating immobilization. This approach achieves controlled release kinetics (e.g., 80% release over 14 days) while maintaining cytocompatibility .
Q. What strategies address reproducibility challenges in synthesizing high-purity Chlorhexidine dihydrochloride?
Batch-to-batch variability is minimized by strict control of reaction parameters (pH 3.0–4.0, 25°C) and purification via recrystallization from methanol. Advanced characterization (e.g., XRD for crystallinity, DSC for melting point verification at 255–262°C) ensures compliance with USP/PhEur standards .
Q. How do counterion substitutions (e.g., digluconate vs. dihydrochloride) impact Chlorhexidine’s solubility and biofilm penetration?
Digluconate salts enhance aqueous solubility (up to 20% w/v) but reduce cationic charge density, limiting biofilm adhesion. Dihydrochloride forms, while less soluble, exhibit higher charge density, improving biofilm penetration. Comparative studies using confocal microscopy quantify biofilm inhibition (e.g., 4-log reduction vs. 2-log for digluconate) .
Q. What methodologies validate Chlorhexidine dihydrochloride’s efficacy in mixed microbial communities or polymicrobial infections?
Dual-species biofilm models (e.g., S. aureus + P. aeruginosa) assessed via crystal violet staining and LIVE/DEAD assays quantify synergistic effects. Transcriptomic analyses (RNA-seq) identify resistance mechanisms, such as efflux pump upregulation, guiding adjuvant therapies (e.g., efflux inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
